molecular formula C18H22N4O4 B2411745 6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2320516-40-1

6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2411745
CAS No.: 2320516-40-1
M. Wt: 358.398
InChI Key: TZKKWVDXLSFJFR-UHFFFAOYSA-N
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Description

6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Structural studies reveal that this compound, and close analogs, bind to the active site of CDK2, stabilizing an inactive conformation that prevents phosphorylation of downstream substrates. Its design, featuring a key piperidine linker, is optimized for high kinase selectivity, minimizing off-target effects against other CDK family members, which is a common challenge in kinase inhibitor development. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the specific biological functions of CDK2, particularly in contexts where CDK4/6 inhibitors are ineffective. It is extensively used in oncology research to investigate cell cycle progression, DNA replication, and the mechanisms of replication stress . Furthermore, due to the emerging role of CDK2 in the bypass of CDK4/6 inhibitor-induced cell cycle arrest, this compound is a critical tool for studying and overcoming therapeutic resistance in cancers like breast cancer. Its application extends to basic research on cell proliferation, senescence, and in the development of combination treatment strategies aimed at suppressing tumor growth more effectively.

Properties

IUPAC Name

6-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12-10-14(11-17(24)20(12)2)26-13-6-8-22(9-7-13)18(25)15-4-5-16(23)21(3)19-15/h4-5,10-11,13H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKKWVDXLSFJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_4O_3 with a molecular weight of approximately 430.53 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a dihydropyridine derivative contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. A study comparing various pyridazine derivatives found that certain modifications led to enhanced activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising alternative for treating infections .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it was noted that the compound could inhibit the proliferation of cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .

Neuropharmacological Effects

The compound has shown potential in modulating neurotransmitter systems. Behavioral tests in animal models indicate that it may enhance serotonergic activity, which could be beneficial in treating mood disorders. The pharmacological profile suggests that it might act as an antidepressant or anxiolytic agent by influencing serotonin receptors .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of pyridazine revealed that modifications at specific positions significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structural features were analyzed using molecular docking techniques to understand the interaction with bacterial enzymes .
  • Cytotoxicity in Cancer Cells : In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Flow cytometry assays confirmed that treated cells underwent apoptosis, further validating its potential as an anticancer agent .

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Reference
AntibacterialStaphylococcus aureus12 µg/mL
AntifungalCandida albicans8 µg/mL
CytotoxicityHeLa5 µM
CytotoxicityMCF-74 µM
NeuropharmacologicalAnimal ModelN/A

Scientific Research Applications

Key Structural Features

  • Dihydropyridine Ring : Contributes to the compound's electron-rich character, which may enhance its reactivity and interaction with biological systems.
  • Pyridazinone Moiety : Known for its diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.
  • Piperidine Linkage : Often associated with increased bioavailability and improved pharmacokinetic properties.

Example Synthesis Pathway

StepReaction TypeReagents/ConditionsOutcome
1Nucleophilic substitutionDihydropyridine + Piperidine derivativeFormation of intermediate
2CyclizationPyridazinone precursor + coupling agentFormation of target compound
3PurificationChromatography (e.g., HPLC)Pure compound

Antimicrobial Activity

Research indicates that compounds similar in structure to 6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of pyridazinones showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer activity:

  • Mechanism of Action : Compounds with similar frameworks have been reported to induce apoptosis in cancer cell lines by targeting specific kinases involved in cell proliferation .

Neuroprotective Effects

There is emerging evidence that dihydropyridine derivatives may possess neuroprotective properties:

  • Research Insights : Studies have shown that these compounds can mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyridazinone derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that modifications on the core structure can enhance efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds found that specific substitutions on the pyridazinone ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural optimization for enhancing therapeutic potential .

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